1,3-Dibromo-5-(2,2-difluoroethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dibromo-5-(2,2-difluoroethoxy)benzene is an organic compound characterized by the presence of bromine and fluorine atoms attached to a benzene ring. This compound is notable for its unique chemical structure, which includes two bromine atoms and a difluoroethoxy group. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dibromo-5-(2,2-difluoroethoxy)benzene typically involves the bromination and fluorination of benzene derivatives. One common method includes the reaction of 1,3,5-tribromobenzene with a fluorinating agent under controlled conditions. The reaction is carried out in a solvent such as ether, and the temperature is maintained at -78°C using a dry ice/acetone bath .
Industrial Production Methods
Industrial production of this compound involves large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentration. The final product is purified through techniques such as distillation or recrystallization to ensure its quality for industrial applications.
Chemical Reactions Analysis
Types of Reactions
1,3-Dibromo-5-(2,2-difluoroethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of debrominated products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, and the reaction is typically carried out in a polar solvent such as dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction reactions produce different oxidized or reduced forms of the compound .
Scientific Research Applications
1,3-Dibromo-5-(2,2-difluoroethoxy)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs with bromine and fluorine atoms.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 1,3-Dibromo-5-(2,2-difluoroethoxy)benzene involves its interaction with molecular targets such as enzymes and receptors. The bromine and fluorine atoms play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved include nucleophilic substitution and oxidative addition, which are essential for its biological and chemical activity .
Comparison with Similar Compounds
Similar Compounds
1,3-Dibromo-5-fluorobenzene: Similar in structure but lacks the difluoroethoxy group.
1,3-Dibromo-5-chlorobenzene: Contains chlorine instead of fluorine atoms.
2,5-Dibromo-1,3-difluorobenzene: Similar but with different positions of bromine and fluorine atoms
Uniqueness
1,3-Dibromo-5-(2,2-difluoroethoxy)benzene is unique due to the presence of both bromine and difluoroethoxy groups, which confer distinct chemical properties. These properties make it valuable in specific synthetic applications and research areas where other similar compounds may not be as effective .
Properties
IUPAC Name |
1,3-dibromo-5-(2,2-difluoroethoxy)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2F2O/c9-5-1-6(10)3-7(2-5)13-4-8(11)12/h1-3,8H,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJZGEFZYLXRDAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Br)Br)OCC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.94 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.